molecular formula C9H11ClN2O2 B15236556 Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl

Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl

Cat. No.: B15236556
M. Wt: 214.65 g/mol
InChI Key: DJVYYVGSQRJOHY-QMMMGPOBSA-N
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Description

Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridine moiety attached to an amino acid derivative. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and an appropriate amino acid derivative.

    Coupling Reaction: The chloropyridine is coupled with the amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl(S)-2-amino-3-(5-bromopyridin-3-YL)propanoate2hcl: Similar structure with a bromine atom instead of chlorine.

    Methyl(S)-2-amino-3-(5-fluoropyridin-3-YL)propanoate2hcl: Similar structure with a fluorine atom instead of chlorine.

    Methyl(S)-2-amino-3-(5-methylpyridin-3-YL)propanoate2hcl: Similar structure with a methyl group instead of chlorine.

Uniqueness

Methyl(S)-2-amino-3-(5-chloropyridin-3-YL)propanoate2hcl is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11ClN2O2/c1-14-9(13)8(11)3-6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3/t8-/m0/s1

InChI Key

DJVYYVGSQRJOHY-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CN=C1)Cl)N

Canonical SMILES

COC(=O)C(CC1=CC(=CN=C1)Cl)N

Origin of Product

United States

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